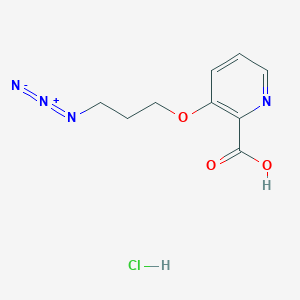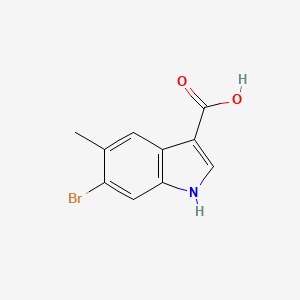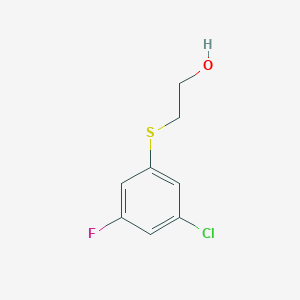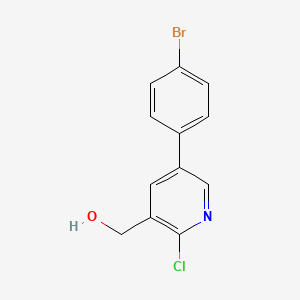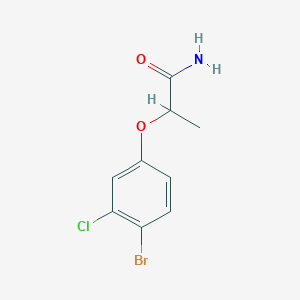
2-(4-Bromo-3-chlorophenoxy)propanamide
Overview
Description
2-(4-Bromo-3-chlorophenoxy)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a halogenated amide that has a molecular weight of 269.52 g/mol and a chemical formula of C9H8BrClNO2. This compound is also known by the name of Broflanilide and is commonly used as a pesticide and insecticide.
Scientific Research Applications
Synthesis and Chemical Properties
- Arylsubstituted halogen(thiocyanato)amides, including 2-(4-Bromo-3-chlorophenoxy)propanamide, have been synthesized through copper catalytic anionarylation. These compounds exhibit potential for antimicrobial applications due to their antibacterial and antifungal properties (Baranovskyi et al., 2018).
Herbicidal Activity
- Compounds structurally related to 2-(4-Bromo-3-chlorophenoxy)propanamide have been found effective as herbicides. These include N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and similar derivatives, which demonstrate significant herbicidal activity (Liu et al., 2008).
Applications in Polymerization
- 2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound analogous to 2-(4-Bromo-3-chlorophenoxy)propanamide, has been synthesized and shown to be an efficient fluorescent initiator in the polymerization of acrylates. This demonstrates its potential in material sciences, particularly in the synthesis of novel polymers (Kulai & Mallet-Ladeira, 2016).
Fungicidal Properties
- Related compounds, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have shown fungicidal activity, suggesting potential applications in agriculture and phytosanitary fields (Kuzenkov & Zakharychev, 2009).
Optical and Electro-Optical Applications
- Compounds like N-(2-Chlorophenyl)-(1-Propanamide), which share functional groups with 2-(4-Bromo-3-chlorophenoxy)propanamide, have been investigated for their non-linear optical properties. These studies suggest potential applications in fields like photonics and telecommunications (Prabhu & Rao, 2000).
properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIEMONKNIQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)
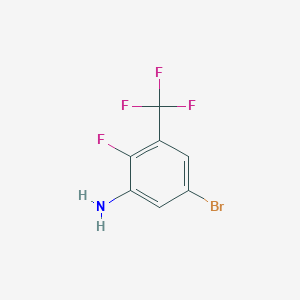
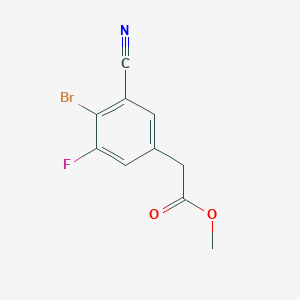
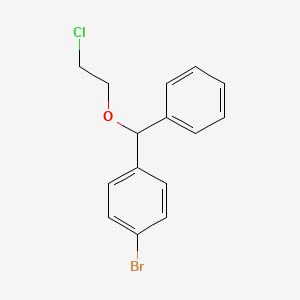
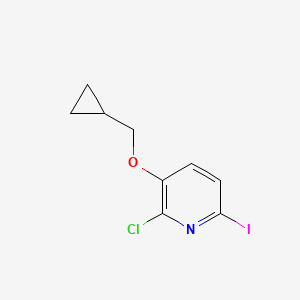
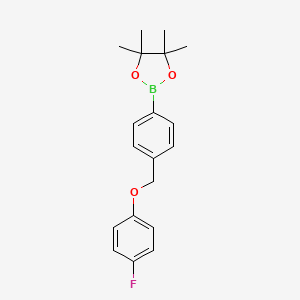
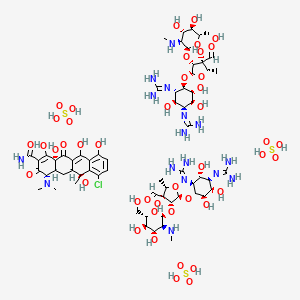
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
